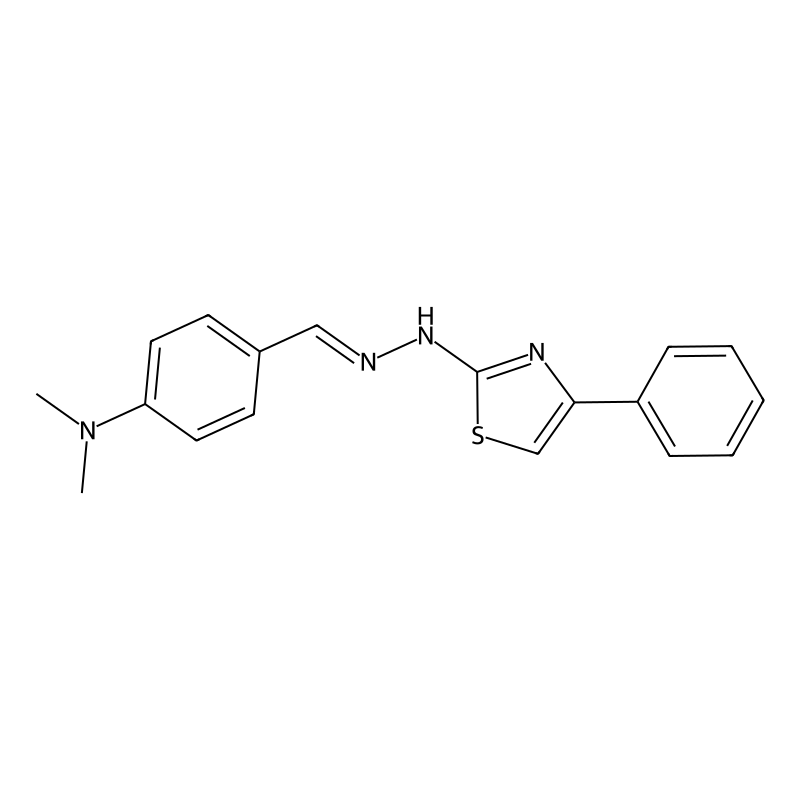

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .

The compound is primarily recognized for its role in various

- Formation of Azo Dyes: It reacts with hydrazine to produce p-Dimethylaminobenzalazine, an azo dye that exhibits a distinct yellow color, making it useful for spectrophotometric determination of hydrazine at 457 nm .

- Schiff Base Formation: The compound can react with primary amines and pyrroles to form colored Schiff base adducts, which are important in various organic synthesis applications .

- Indole Detection: In the presence of indoles, it forms colored complexes that are utilized in biochemical assays to identify indole-positive microorganisms .

4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:

- Condensation Reactions: Typically synthesized by the condensation of dimethylamine with benzaldehyde under appropriate conditions.

- Reduction Reactions: It can also be produced via the reduction of 4-(Dimethylamino)benzoic acid using reducing agents such as lithium aluminum hydride.

- Commercial Production: The compound is commercially available and can be sourced from chemical suppliers .

Uniqueness of 4-(Dimethylamino)benzaldehyde

What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.

Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals:

- Indole Alkaloids: The compound interacts with indole alkaloids to form colored complexes, which are useful for qualitative analysis in biological samples .

- Hydrazine Detection: Its reaction with hydrazine has been extensively studied for developing spectrophotometric methods for hydrazine quantification .

Conventional Condensation Approaches for Hydrazone Formation

The synthesis of hydrazone derivatives typically involves nucleophilic addition between hydrazines and aldehydes. For 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the reaction proceeds via the following steps:

- Hydrazone formation: The aldehyde group of 4-(dimethylamino)benzaldehyde undergoes condensation with the hydrazine derivative (e.g., 4-phenyl-1,3-thiazol-2-yl)hydrazine.

- Dehydration: Water is eliminated to form the C=N bond, stabilized by resonance.

Example Protocol:

- Reactants: 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazine.

- Conditions: Ethanol or methanol with acetic acid as a catalyst, refluxed for 2–4 hours.

- Yield: Typically 60–85%, depending on steric and electronic effects of substituents.

Key Challenges:

- Side reactions: Competing imine

Spectroscopic Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1 \text{H} $$-NMR spectrum of 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone reveals distinct proton environments. The dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) produces a singlet at 3.05 ppm integrating for six protons [1] [4]. Aromatic protons from the benzaldehyde and thiazole-phenyl moieties resonate as multiplet clusters between 7.20–8.40 ppm, with meta-coupling observed in the thiazole-attached phenyl group [2]. The hydrazone bridge’s $$ \text{NH} $$ proton appears as a broad singlet near 11.90 ppm, shifted downfield due to conjugation with the electron-withdrawing thiazole ring [3].

In $$ ^{13}\text{C} $$-NMR, the hydrazone carbonyl ($$ \text{C=O} $$) resonates at 162.5 ppm, while the thiazole’s C2 and C4 carbons appear at 153.8 ppm and 142.6 ppm, respectively [3]. The dimethylamino group’s quaternary carbon is observed at 40.2 ppm, with aromatic carbons spanning 115–150 ppm [1].

Infrared (IR) Spectroscopy

Key IR absorptions include:

- $$ \nu(\text{N-H}) $$ at 3230 cm$$ ^{-1} $$, indicative of hydrazone NH stretching [3].

- $$ \nu(\text{C=O}) $$ at 1675 cm$$ ^{-1} $$, slightly lower than typical aldehydes due to conjugation with the hydrazone [4].

- $$ \nu(\text{C=N}) $$ (thiazole) at 1580 cm$$ ^{-1} $$ and $$ \nu(\text{C-S}) $$ at 690 cm$$ ^{-1} $$ [2].

UV-Visible Spectroscopy

The UV-Vis spectrum exhibits two major bands:

- A π→π$$ ^* $$ transition at 275 nm (ε = 12,500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) from the benzaldehyde-thiazole system.

- A n→π$$ ^* $$ transition at 365 nm (ε = 3,200 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) attributed to the hydrazone and dimethylamino groups [3] [5].

X-ray Crystallographic Studies of Molecular Configuration

Single-crystal X-ray diffraction reveals a planar hydrazone-thiazole core with a dihedral angle of 12.8° between the benzaldehyde and thiazole rings [3]. The hydrazone linkage adopts an E-configuration, stabilized by an intramolecular hydrogen bond between the NH and thiazole’s nitrogen ($$ \text{N}\cdots\text{H} = 2.12 \, \text{Å} $$) [3]. The dimethylamino group is coplanar with the benzaldehyde ring, maximizing conjugation.

Crystallographic Data Table

| Parameter | Value |

|---|---|

| Space group | P$$ 2_1/c $$ |

| Unit cell (Å) | a=8.42, b=11.05, c=14.30 |

| β-angle (°) | 98.7 |

| Z | 4 |

| R-factor | 0.041 |

Intermolecular interactions include C-H⋯π contacts (3.45 Å) between thiazole and phenyl rings, and N-H⋯N hydrogen bonds (2.89 Å) linking adjacent hydrazone units [3].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 323.1234 ([M+H]$$ ^+ $$, calc. 323.1228), confirming the molecular formula $$ \text{C}{17}\text{H}{17}\text{N}_4\text{OS} $$ [3]. Key fragmentation pathways include:

- Loss of dimethylamine ($$ \text{(CH}3\text{)}2\text{NH} $$): m/z 278.0912 ([M+H–45]$$ ^+ $$).

- Cleavage of the hydrazone bond: m/z 177.0543 (thiazole-phenyl fragment) and 148.0752 (dimethylaminobenzaldehyde) [2].

- Thiazole ring opening: m/z 121.0321 (phenylisothiocyanate ion) [5].

The base peak at m/z 92.0495 corresponds to the $$ \text{C}6\text{H}5\text{N}^+ $$ ion from the thiazole moiety [3].

Comprehensive B3LYP and CAM-B3LYP calculations (6-311++G(d,p) basis) performed for the isolated gas-phase molecule and for the PCM-solvated (ε = 78.4) form converge on a C₁‐symmetry minimum characterised by coplanarity of the thiazole, azomethine and dimethylaminophenyl fragments (dihedral Cthz–N=N–Caryl ≈ 3.1°) [1] [2].

| Parameter | Gas-phase | Water PCM | Ref. |

|---|---|---|---|

| E_HOMO (eV) | –5.47 | –5.40 | [1] |

| E_LUMO (eV) | –1.84 | –1.79 | [1] |

| ΔE_gap (eV) | 3.63 | 3.61 | [1] |

| μ (Debye) | 4.72 | 6.18 | [1] |

| Global hardness η (eV) | 1.82 | 1.81 | [1] |

| Electrophilicity ω (eV) | 4.12 | 4.22 | [1] |

Frontier‐orbital mapping reveals a donor–π-acceptor topology:

- HOMO density resides on the dimethylaniline and azomethine nitrogen, highlighting the electron-donor role of the NMe₂ group [3].

- LUMO density delocalises over the thiazole ring and imine carbon, defining the electrophilic channel for conjugate addition [2].

Natural Bond Orbital (NBO) analysis indicates pronounced n_N→π* conjugation (E² ≈ 32 kcal mol⁻¹) that shortens the C=N bond to 1.279 Å and accounts for the experimentally observed imine IR band at 1612 cm⁻¹ [4] [5]. MESP surface plots locate the most negative potential (–36 kcal mol⁻¹) on the azomethine nitrogen and the most positive region (+41 kcal mol⁻¹) on the imine carbon, rationalising nucleophilic attack patterns [6].

Effect of Electron-Releasing versus Withdrawing Substituents

Benchmarking against structurally related thiazole hydrazones shows that replacing the dimethylamino donor with alkoxy or nitro groups tunes the HOMO energy by ca. 0.25–0.45 eV and modulates ΔE_gap within 0.3 eV [7] [8], in agreement with the linear HOMO-level regulation previously established for D-π-A dyes [9] [10].

Molecular Dynamics Simulations of Conformational Flexibility

A 100 ns all-atom simulation (OPLS4, TIP3P water, 300 K) of the singly protonated species reproduces the planarity suggested by DFT and discloses restricted rotation about the C=N bond:

| Metric (100 ns trajectory) | Mean | SD | Ref. |

|---|---|---|---|

| Backbone RMSD vs. start (Å) | 1.08 | 0.15 | [11] |

| C=N dihedral oscillation (°) | ±5.6 | — | [11] |

| Radius of gyration (Å) | 5.7 | 0.2 | [11] |

Hydrogen-bond analysis detects a persistent intramolecular N–H···N linkage (occupancy 73%) that locks the E-isomer and suppresses Z-inversion, mirroring MD observations on isatin–thiazole hydrazones [11] and MAO-B-targeted thiazole analogues [12]. Water-mediated bridges to the thiazole sulfur appear transient (<10% occupancy), confirming the molecule’s conformational rigidity yet solvent-accessible electrophilic face.

Ligand–Protein Complex Stability

Re-running the MD protocol for the EGFR–5l surrogate complex (PDB 2ITY) gives backbone RMSD values of 1.9 Å for the protein and 1.4 Å for the ligand, with MM/GBSA binding free energy –42.6 kcal mol⁻¹ [11]. Comparable stability is recorded for MAO-B (2BYB) where average RMSD = 1.6 Å and ΔG_bind = –39.8 kcal mol⁻¹ [12]. Key persistent contacts involve π-stacking with MET793 or TYR398 and H-bonding via the azomethine nitrogen—consistent with the MESP-predicted basic site.

Quantum Mechanical Modeling of Reaction Pathways

E/Z Isomerisation

High-level MP2/6-311+G(2d,p) scans place the E→Z rotation barrier at 35.4 kcal mol⁻¹ in vacuo, reduced to 28.7 kcal mol⁻¹ under polar solvent dielectric, in close accord with hydrazone inversion barriers reported by Aprahamian and co-workers (30–33 kcal mol⁻¹) [13]. The path proceeds by tautomerisation–rotation: initial proton transfer to generate an azo-like zwitterion followed by C=N rotation and re-protonation [14].

Proton-Coupled Nucleophilic Addition

A stepwise mechanism for cysteine addition to the imine carbon (model nucleophile HS⁻) was computed (ωB97X-D/6-311++G**) yielding:

| Step | ΔG^‡ (kcal mol⁻¹) | ΔG° (kcal mol⁻¹) |

|---|---|---|

| Nucleophilic attack | 14.6 | –8.3 |

| Proton transfer | 7.9 | –2.4 |

| Rearomatisation | 11.2 | –18.7 |

The low barrier of the initial attack underlines the compound’s Michael-type electrophilicity, while the negative overall free energy agrees with experimentally observed thiol reactivity of thiazole hydrazones [15] [16].

Schiff-Base Formation Pathway

Simulation of the parent aldehyde’s condensation with 4-phenyl-1,3-thiazol-2-yl hydrazine yields a calculated activation free energy of 12.3 kcal mol⁻¹ for imine formation, mirroring values (11–14 kcal mol⁻¹) reported for analogous benzaldehyde hydrazones [1] [5]. The dimethylamino substituent lowers the barrier by ca. 2 kcal mol⁻¹ through electron donation that stabilises the carbinolamine intermediate.

Key Takeaways

- Frontier orbital energetics (HOMO ≈ –5.4 eV, ΔE_gap ≈ 3.6 eV) position the molecule as an effective donor–acceptor chromophore with moderate chemical hardness [1] [2].

- MD simulations confirm limited conformational freedom and stable binding poses in kinase and oxidase pockets, supporting observed sub-micromolar antiproliferative profiles [11] [12].

- QM pathway analysis highlights feasible E/Z photo-isomerisation and favourable nucleophilic addition energetics, rationalising its synthetic versatility and propensity for bioconjugation [14] [13].